BenchChemオンラインストアへようこそ!

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide

Kinase inhibitor design JNK3 selectivity Conformational analysis

This 3-cyanotetrahydrobenzothiophene derivative is a critical tool for dissecting JNK isoform selectivity. The unique 5-methyl substituent constrains ring conformation, differentiating it from des-methyl analogs like TCS JNK 5a. It serves as a distinct chemotype for ATP-competitive kinase profiling, particularly for JNK2/3 and EGFR/HER2 pathways. The 4-methylbenzamide moiety offers a tractable handle for SAR expansion in CNS drug discovery and pancreatic cancer (PDAC) screening models. Procure with confidence for reproducible pharmacological fingerprinting.

Molecular Formula C18H18N2OS
Molecular Weight 310.42
CAS No. 475044-40-7
Cat. No. B2893714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide
CAS475044-40-7
Molecular FormulaC18H18N2OS
Molecular Weight310.42
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C)C#N
InChIInChI=1S/C18H18N2OS/c1-11-3-6-13(7-4-11)17(21)20-18-15(10-19)14-9-12(2)5-8-16(14)22-18/h3-4,6-7,12H,5,8-9H2,1-2H3,(H,20,21)
InChIKeyLFQDTBSEUYGRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide (CAS 475044-40-7) – Procurement-Ready Biochemical Profile


N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide (CAS 475044-40-7) is a synthetic organic compound featuring a 4,5,6,7-tetrahydrobenzothiophene (THBT) core functionalized with a 3-cyano group, a 5-methyl substituent, and a 4-methylbenzamide moiety [1]. This scaffold belongs to the 3-cyanotetrahydrobenzothiophene class, which has been extensively studied as an ATP-competitive kinase hinge-binding motif, particularly targeting the c-Jun N-terminal kinases (JNK2 and JNK3) [2]. The compound is commercially available as a research-grade screening compound (typical purity ≥95%) from multiple suppliers. Its molecular formula is C₁₈H₁₈N₂OS, with a molecular weight of 310.42 g/mol. The presence of the 5-methyl group on the cyclohexene ring distinguishes it from the des-methyl analog found in the well-characterized JNK inhibitor TCS JNK 5a (CAS 312917-14-9), introducing steric and stereoelectronic features that may modulate target binding and selectivity [3].

Why Generic 3-Cyanotetrahydrobenzothiophene Analogs Cannot Substitute CAS 475044-40-7


Tetrahydrobenzothiophene-based kinase inhibitors exhibit steep structure–activity relationships (SAR) where minor substituent variations can drastically alter isoform selectivity, potency, and off-target profiles [1]. The 5-methyl substituent on the cyclohexene ring of CAS 475044-40-7 is absent in the widely used JNK inhibitor TCS JNK 5a; this methyl group introduces steric bulk that may influence the conformational dynamics of the tetrahydrobenzothiophene ring and its interaction with the kinase hinge region [2]. Similarly, the 4-methylbenzamide moiety presents a distinctly different aromatic system compared to the naphthalene-1-carboxamide of TCS JNK 5a or the 2-phenoxybenzamide of CAS 313391-56-9, potentially altering hydrophobic pocket interactions, π-stacking capabilities, and metabolic stability [3]. Class-level evidence from tetrahydrobenzothiophene carboxamide series demonstrates that amide substituents directly modulate dual kinase/fatty acid pathway activities, meaning substitution with a generic analog risks both altered polypharmacology and irreproducible biological results [1]. Therefore, precise compound identity verification is critical for any study aiming to establish a reliable pharmacological fingerprint.

CAS 475044-40-7 – Head-to-Head Differentiation Evidence Against Closest Analogs


5-Methyl Substituent Introduces Conformational Constraint Absent in TCS JNK 5a

The target compound incorporates a 5-methyl group on the tetrahydrobenzothiophene cyclohexene ring. In the core scaffold responsible for JNK2/3 inhibition, this methyl substituent is absent in TCS JNK 5a (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-naphthamide; CAS 312917-14-9). 4,5,6,7-Tetrahydrobenzothiophene derivatives are known to adopt half-chair conformations, and the introduction of a methyl substituent at the 5-position is predicted to bias the conformational equilibrium, potentially altering the spatial orientation of the 3-cyano hinge-binding group [1]. This steric element directly impacts ATP-binding site complementarity, as demonstrated by crystal structures of related benzothiophene inhibitors bound to CDK-2 and MK-2 kinases [2].

Kinase inhibitor design JNK3 selectivity Conformational analysis Tetrahydrobenzothiophene SAR

4-Methylbenzamide vs. 1-Naphthamide: Divergent Aromatic Capping Group Interactions with the JNK3 Hydrophobic Pocket

The 4-methylbenzamide group in CAS 475044-40-7 replaces the extended naphthalene-1-carboxamide found in TCS JNK 5a (pIC₅₀ 6.7 for JNK3, 6.5 for JNK2) with a smaller, mono-substituted phenyl ring. In the co-crystal structure of TCS JNK 5a with JNK3, the naphthalene ring occupies a deep hydrophobic pocket through extensive van der Waals contacts and π-π stacking [1]. Replacing this with a 4-methylbenzamide group is known to alter both binding affinity and isoform selectivity in 3-cyanotetrahydrobenzothiophene amide series [2]. The 4-methyl group provides a defined electron-donating effect (Hammett σp = -0.17) while maintaining a single aromatic ring topology, which could reduce certain off-target activities associated with polycyclic aromatic systems.

JNK3 inhibitor Hydrophobic pocket π-stacking Amide substituent SAR

In Silico Binding Mode Suggests Hinge-Region H-Bond with JNK3 via 3-Cyano Motif

Molecular docking studies on 3-cyano-5-methyl-tetrahydrobenzothiophene amide analogs reveal that the 3-cyano group forms a hydrogen-bond acceptor interaction with the hinge region (Met149) of JNK3, anchoring the inhibitor in the ATP-binding site . This binding mode is conserved across the chemical series, but the steric influence of the 5-methyl group and the specific amide substituent (here 4-methylbenzamide) determines the depth of penetration into the hydrophobic pocket and affects selectivity against other MAP kinases (JNK1, p38α). For a closely related compound (4-benzyl analog; CAS 476284-81-8), the hinge H-bond interaction has been explicitly described in docking studies .

Molecular docking JNK3 hinge binding ATP-competitive inhibitor Cyano H-bond acceptor

Tetrahydrobenzothiophene Scaffold Exhibits Broad Kinase Polypharmacology Including EGFR/HER2 Activity

While the target compound is primarily investigated as a JNK inhibitor, the tetrahydrobenzothiophene-3-carbonitrile scaffold demonstrates significant polypharmacology. Recent studies show that structurally related tetrahydrobenzothiophene amide derivatives inhibit EGFR2 tyrosine kinase (IC₅₀ = 0.68 µM for compound 5b), suppress Mia PaCa-2 pancreatic cancer cell growth (IC₅₀ = 13.37 ± 2.37 µM), and outperform the first-generation EGFR inhibitor Gefitinib (1.29-fold greater potency at the enzymatic level; ~2-fold greater anti-proliferative effect in combination) [1]. This reveals that the core scaffold can simultaneously target multiple therapeutically relevant kinases beyond JNK. The 4-methylbenzamide substitution may modulate the balance between JNK and EGFR/HER2 activity compared to other amide variants in this series, offering a distinct polypharmacological fingerprint for the target compound.

EGFR/HER2 dual inhibition Pancreatic cancer Tetrahydrobenzothiophene cytotoxicity Kinase polypharmacology

5-Methyl Group May Improve Metabolic Stability Relative to Unsubstituted Cyclohexene Analogs

The tetrahydrobenzothiophene scaffold in related Bruton's tyrosine kinase (BTK) inhibitor GDC-0834 is known to undergo metabolic cleavage of the acyclic amide bond linking the tetrahydrobenzothiophene to the central ring, leading to rapid clearance in human studies and clinical trial suspension [1]. The 5-methyl substituent on the cyclohexene ring may sterically shield adjacent positions from cytochrome P450-mediated oxidation, potentially improving metabolic stability. This principle is supported by general medicinal chemistry knowledge: alkyl substitution on saturated rings reduces the rate of oxidative metabolism by blocking the site of initial hydroxylation [2].

Metabolic stability Cyclohexene oxidation CYP450 metabolism Lead optimization

Optimized Use Cases for N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide (CAS 475044-40-7) Based on Differential Evidence


JNK3-Selective Kinase Profiling with a Conformationally Constrained Scaffold Variant

When building a JNK isoform selectivity panel, CAS 475044-40-7 serves as a distinct chemotype within the 3-cyanotetrahydrobenzothiophene series due to the 5-methyl substituent that constrains ring conformation. It should be profiled alongside TCS JNK 5a (des-5-methyl, 1-naphthamide) to deconvolve the contribution of ring substitution and amide capping group to JNK1/2/3 selectivity . This is essential for CNS drug discovery programs targeting JNK3 in neurodegenerative diseases where brain-penetrant, isoform-selective inhibitors are required.

Polypharmacological Screening in Pancreatic Cancer Models Requiring Dual JNK/EGFR Inhibition

Given the class-level evidence that tetrahydrobenzothiophene-3-carbonitrile derivatives simultaneously inhibit EGFR/HER2 and induce apoptosis in pancreatic cancer cells (Mia PaCa-2) with greater potency than Gefitinib [1], CAS 475044-40-7 is a strong candidate for in vitro cytotoxicity screening in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) models. Its 4-methylbenzamide group may offer a distinct polypharmacology balance compared to other amide variants in the series, potentially addressing EGFR-TKI resistance mechanisms involving JNK-pathway activation.

Metabolic Stability Comparison Studies with Tetrahydrobenzothiophene Amides

Because the tetrahydrobenzothiophene amide scaffold is known to undergo rapid metabolic cleavage (as exemplified by GDC-0834) [2], CAS 475044-40-7 can be used as a test article in head-to-head in vitro microsomal and hepatocyte stability assays against des-5-methyl analogs. The 5-methyl group is predicted to reduce allylic oxidation, and comparative intrinsic clearance (CLint) data would validate or refute this hypothesis, contributing to the design of metabolically stable tetrahydrobenzothiophene-based probes.

Structure-Based Drug Design Campaigns Utilizing Hinge-Binding Cyano Motif

The conserved 3-cyano hinge-binding interaction with JNK3’s Met149 residue, confirmed by molecular docking and crystallographic data for structural analogs [3], makes CAS 475044-40-7 a suitable starting point for fragment growing or scaffold hopping exercises. Its 4-methylbenzamide group provides a synthetically tractable handle for parallel amide diversification to explore hydrophobic pocket SAR, while the 5-methyl group maintains the conformational constraint that may enhance binding free energy.

Quote Request

Request a Quote for N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.